![molecular formula C12H12N4O B2767431 N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide CAS No. 866143-42-2](/img/structure/B2767431.png)
N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide is an organic compound that features a pyridine ring and a pyrimidine ring connected via a propanamide linkage
作用机制
Target of Action
Similar compounds like netupitant are known to target theNeurokinin 1 (NK1) receptor . NK1 receptors play a crucial role in transmitting pain signals in the central nervous system and are also involved in the vomiting reflex .
Mode of Action
Compounds like netupitant, which are nk1 receptor antagonists, work bycompetitively binding to and blocking the activity of the human substance P/NK1 receptors in the central nervous system (CNS) . This inhibition of NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP) may result in the prevention of chemotherapy-induced nausea and vomiting (CINV) .
Biochemical Pathways
Nk1 receptor antagonists like netupitant are known to affect theneurokinin pathway . By blocking the NK1 receptors, these drugs inhibit the binding of substance P, a key neurotransmitter in this pathway. This can lead to downstream effects such as the prevention of nausea and vomiting, particularly those induced by chemotherapy .
Pharmacokinetics
For netupitant, a similar compound, the pharmacokinetic data is as follows :
These properties can significantly impact the bioavailability and efficacy of the drug .
Result of Action
Nk1 receptor antagonists like netupitant can preventchemotherapy-induced nausea and vomiting (CINV) by inhibiting the binding of substance P to NK1 receptors in the central nervous system .
Action Environment
For instance, Netupitant’s blood plasma levels are expected to increase when combined with inhibitors of the liver enzyme CYP3A4 and lowered when combined with inductors of this enzyme .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea.
Coupling of Pyridine and Pyrimidine Rings: The pyridine and pyrimidine rings are coupled using a suitable linker, such as a propanamide group. This can be achieved through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the pyridine or pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide or pyrimidine N-oxide derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted pyridine or pyrimidine derivatives.
科学研究应用
N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide has several scientific research applications, including:
Medicinal Chemistry: As a potential pharmacophore for the development of new drugs targeting various diseases.
Biological Studies: Investigating its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Exploring its use in the synthesis of novel materials with unique properties.
相似化合物的比较
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but differ in the nature of the amide linkage.
Pyrimidine Derivatives: Compounds with a pyrimidine ring but different substituents or linkers.
Uniqueness
N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide is unique due to its specific combination of pyridine and pyrimidine rings connected via a propanamide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
N-(2-pyridin-3-ylpyrimidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-2-11(17)15-10-5-7-14-12(16-10)9-4-3-6-13-8-9/h3-8H,2H2,1H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNLHTHXORPIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=NC=C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide](/img/structure/B2767350.png)


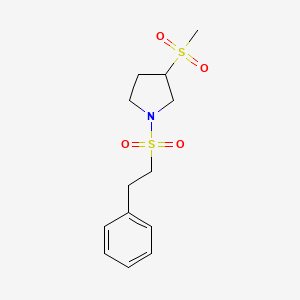
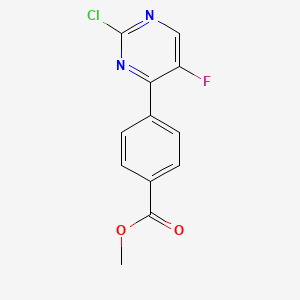
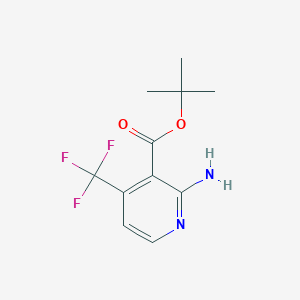
![2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2767360.png)
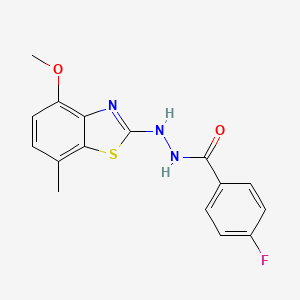
![2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2767362.png)

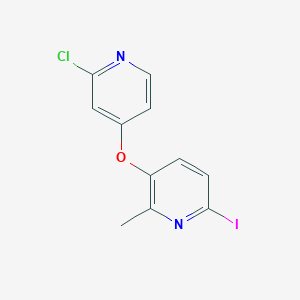

![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2767369.png)
